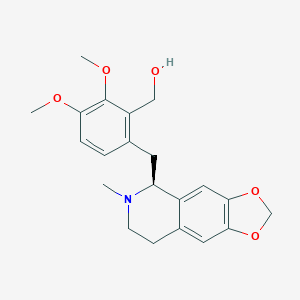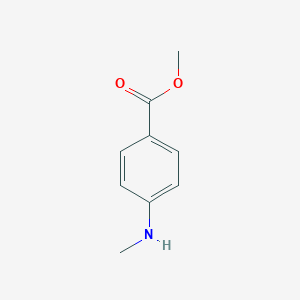
(-)-Canadalisol
Vue d'ensemble
Description
(-)-Canadalisol: is a naturally occurring alkaloid compound that has garnered interest due to its unique chemical structure and potential biological activities. It is isolated from the roots of the plant Canadia canadensis, which is native to North America. The compound is known for its complex molecular architecture, which includes multiple chiral centers and a distinctive arrangement of functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Canadalisol involves several steps, starting from readily available starting materials. The key steps include the formation of the core structure through a series of cyclization reactions, followed by the introduction of functional groups via selective oxidation and reduction reactions. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure. advancements in synthetic organic chemistry have enabled the development of scalable methods. These methods often involve the use of continuous flow reactors, which allow for precise control over reaction conditions and improved yields. Additionally, biotechnological approaches, such as the use of engineered microorganisms, are being explored to produce this compound in a more sustainable and cost-effective manner.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Canadalisol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to the formation of reduced analogs.
Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological properties.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-Canadalisol is used as a model compound to study complex synthetic transformations and reaction mechanisms. Its intricate structure provides a challenging target for synthetic chemists, leading to the development of new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it exhibits antimicrobial, antifungal, and anticancer activities, making it a promising candidate for drug development.
Medicine: In medicine, this compound is explored for its therapeutic potential. Its ability to inhibit the growth of cancer cells and pathogenic microorganisms has led to research into its use as an anticancer and antimicrobial agent.
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable starting material for the synthesis of novel compounds with potential commercial applications.
Mécanisme D'action
The mechanism of action of (-)-Canadalisol involves its interaction with specific molecular targets within cells. It is known to inhibit the activity of certain enzymes and disrupt cellular processes, leading to cell death in pathogenic microorganisms and cancer cells. The compound’s ability to bind to and inhibit these targets is attributed to its unique chemical structure, which allows for specific interactions with the active sites of enzymes and other proteins.
Comparaison Avec Des Composés Similaires
(-)-Berberine: Another alkaloid with antimicrobial and anticancer properties.
(-)-Palmatine: An alkaloid with similar biological activities and structural features.
(-)-Jatrorrhizine: A related compound with antimicrobial and anti-inflammatory properties.
Uniqueness of (-)-Canadalisol: What sets this compound apart from these similar compounds is its unique arrangement of functional groups and chiral centers, which contribute to its distinct biological activities. Its complex structure also presents a greater synthetic challenge, making it a valuable target for the development of new synthetic methodologies and the exploration of novel biological activities.
Propriétés
IUPAC Name |
[2,3-dimethoxy-6-[[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(22)8-13-4-5-18(24-2)21(25-3)16(13)11-23/h4-5,9-10,17,23H,6-8,11-12H2,1-3H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUSDXBAFDTERM-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1CC4=C(C(=C(C=C4)OC)OC)CO)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@@H]1CC4=C(C(=C(C=C4)OC)OC)CO)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(11beta,17alpha)-17-[(Ethoxycarbonyl)oxy]-11-hydroxy-3-oxo-androsta-1,4-diene-17-carboxylic](/img/structure/B31889.png)








